KX1-004 is believed to protect the cochlea from noise-induced damage by interfering with apoptotic (programmed cell death) signaling pathways. Apoptosis is a key mechanism in the loss of outer hair cells (OHCs) following noise exposure [1] [2].
The protective effect is linked to the inhibition of the Src signaling pathway. Src-protein tyrosine kinase is thought to be involved in signaling both the mechanical stress and metabolic changes (such as increases in reactive oxygen species) that occur in the cochlea due to hazardous noise, both of which can trigger apoptosis [1] [2]. By inhibiting Src-PTK, this compound helps to interrupt this cell death cascade.
The following diagram illustrates the proposed mechanism and experimental context of this compound in protecting against noise-induced hearing loss.
Proposed mechanism of this compound in blocking noise-induced hearing loss.
The primary evidence for this compound's efficacy comes from in vivo studies on chinchillas. The methodology from a key study is detailed below [1] [2] [3].
| Experimental Aspect | Protocol Details |
|---|---|
| Animal Model | Chinchillas [1] [3] |
| Drug Administration | Route: Local application to the cochlea via round window membrane. Procedure: A 30 µL drop of this compound solution was placed on the round window membrane 30 minutes before noise exposure. The control ear received vehicle (DMSO and saline) [1] [3]. | | Dosage | A concentration of 30 µM was used in the initial protective study [4]. Another study reported effectiveness at 50 mg/kg [4]. | | Noise Exposure | Two types:
For researchers planning experiments, here is key data for preparing this compound solutions [5] [4].
| Parameter | Specification |
|---|---|
| Solubility (DMSO) | 57 mg/mL (200.49 mM) [5]. Another source notes 100 mg/mL (351.75 mM), but emphasizes using fresh, dry DMSO [4]. |
| Solubility (Water) | Insoluble [5]. |
| Storage | -20°C powder, stable for 3 years from receipt [5]. |
| In Vivo Formulation Example | One protocol suggests: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution of ≥ 2.5 mg/mL [4]. |
This compound represents a mechanistically distinct approach to protecting the cochlea, primarily through local application. Its status appears to be for research use only [5] [4].
The table below summarizes the fundamental characteristics of KX1-004:
| Property | Description |
|---|---|
| Mechanism of Action | Non-ATP competitive inhibitor of Src-PTK (IC₅₀ = 40 µM) [1] [2] [3] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [2] [4] |
| Molecular Weight | 284.29 g/mol [1] [2] [4] |
| CAS Number | 518058-84-9 [1] [2] [4] |
| Synonyms | 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide [5] [3] |
| Primary Research Application | Protection from noise-induced hearing loss and cochlear damage [6] [7] |
The protective efficacy of this compound has been demonstrated in animal models, primarily chinchillas, with key quantitative findings summarized below:
| Experimental Context | Dosage / Concentration | Key Outcomes |
|---|---|---|
| In Vitro Activity [1] [2] | - | IC₅₀ of 40 µM against Src-PTK |
| In Vivo (Cochlear Protection) [6] | 30 µM (local application) | Significant protection against noise-induced temporary threshold shift (TTS), permanent threshold shift (PTS), and outer hair cell (OHC) loss. |
| In Vivo (Hearing Thresholds) [3] | 30 µM (local application) | Treated ears exhibited up to 40 dB less TTS and up to 25 dB less PTS than control ears. |
| In Vivo (p53 Pathway) [7] | - | Reduced threshold shift and number of missing outer hair cells when administered prior to impulse noise exposure. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This methodology is adapted from studies testing this compound against noise-induced hearing loss in chinchillas [6] [8].
A subsequent study investigated the interplay between Src inhibition and the p53 pathway [7].
The diagram below illustrates the proposed mechanism by which this compound protects the cochlea from noise-induced damage, integrating evidence from multiple studies.
This pathway shows how this compound inhibits Src-PTK and downstream p53 activation to prevent noise-induced hearing loss.
The table below summarizes the core characteristics of this compound.
| Property | Description |
|---|---|
| Molecular Weight | 284.29 g/mol [1] [2] |
| CAS Number | 518058-84-9 [1] [2] |
| Chemical Formula | C₁₆H₁₃FN₂O₂ [1] [2] |
| Mechanism of Action | Non-ATP competitive inhibitor of pp60c-src (Src-PTK) [3] [1] [4] |
| IC₅₀ (Src-PTK) | 40 μM [3] [1] [2] |
| Primary Research Application | Protection against noise-induced hearing loss [5] [3] [6] |
The following tables outline key methodologies from foundational studies on this compound.
This method tests the protective effect of this compound when applied directly to the cochlea [3].
| Step | Procedure Details |
|---|---|
| 1. Animal Preparation | Adult chinchillas (400-600 g) with surgically implanted chronic electrodes in the inferior colliculi (IC) for hearing assessment [3]. |
| 2. Drug Solution Preparation | This compound is dissolved for delivery. The effective concentration used in the study was 30 µM [3]. |
| 3. Drug Application | The this compound solution is applied to the round window membrane of the cochlea 30 minutes prior to noise exposure, allowing diffusion into the inner ear [3]. |
| 4. Noise Exposure | Subjects are exposed to either a 4-hour continuous noise or high-level impulse noise (155 dB SPL peak) [3]. |
| 5. Hearing Assessment | Hearing thresholds are measured using auditory evoked responses from the IC electrodes before and after noise exposure to determine temporary (TTS) and permanent (PTS) threshold shifts [3]. |
| 6. Histological Analysis | Cochleae are harvested post-experiment to quantify outer hair cell (OHC) loss, confirming the protective effect at the cellular level [3]. |
This protocol demonstrates the efficacy of this compound when delivered subcutaneously [6].
| Step | Procedure Details |
|---|---|
| 1. Animal & Baseline | Chinchillas with implanted IC electrodes are used, similar to Protocol 1 [6]. |
| 2. Systemic Drug Administration | This compound is administered subcutaneously at a dose of 50 mg/kg [6]. |
| 3. Dosing Schedule | The drug is given once daily, 30 minutes prior to the onset of a repeated noise exposure [6]. |
| 4. Noise Exposure Regimen | A 6-hour daily exposure to a 4 kHz octave band of noise at 100 dB SPL for 4 consecutive days [6]. |
| 5. Hearing Evaluation | Hearing thresholds are tracked over time (e.g., up to 21 days post-exposure) to measure both TTS and PTS [6]. |
The efficacy of this compound is demonstrated through measurable reductions in hearing loss and cellular damage.
| Experiment Model | Key Finding | Quantitative Result |
|---|---|---|
| Local Application + Continuous Noise | Treated ears showed significantly less hearing threshold shift and OHC loss than control ears [3]. | Up to 40 dB less TTS and 25 dB less PTS [3] [2]. |
| Local Application + Impulse Noise | Marked reduction in hearing loss and hair cell loss from impulse noise [3]. | Significant protection demonstrated (specific dB reduction not stated) [3]. |
| Systemic Administration + Repeated Noise | Systemic this compound provided significant protection against repeated noise exposure [6]. | 10 to 20 dB less TTS on day 1 and an average of 10 dB less PTS by day 21 [6]. |
This compound targets the Src signaling pathway to prevent noise-induced cochlear damage. The diagram below illustrates this protective mechanism.
The core mechanism involves apoptosis (programmed cell death) of cochlear outer hair cells (OHCs) triggered by noise [5]. This compound, as a non-ATP competitive Src inhibitor, binds outside the kinase's ATP-binding site [3] [4]. It interrupts death signals by inhibiting Src activation from both mechanical stress and metabolic changes like oxidative stress from reactive oxygen species (ROS) [3].
The protective effects of KX1-004 against hearing loss have been demonstrated in animal models, primarily using local application to the cochlea.
Local Round Window Membrane Application (In Vivo) This protocol, used in chinchilla models, involves direct application of the drug to the inner ear [1] [2].
Subcutaneous Administration (In Vivo) An alternative systemic dosing regimen has also been reported for this compound.
This compound exerts its otoprotective effect by inhibiting the Src-protein tyrosine kinase (Src-PTK) signaling pathway. The diagram below illustrates how noise exposure activates Src and how this compound intervenes to prevent hair cell death.
The diagram above shows the logical flow from noise exposure to hearing loss and the intervention point of this compound. Here is a breakdown of the key mechanistic insights:
It is valuable to understand how this compound compares to other investigated compounds. The following table summarizes a study that compared several Src inhibitors for protection against impulse noise:
| Inhibitor Name | Chemical Class | Mechanism | Protection against Impulse Noise? |
|---|---|---|---|
| This compound | Indole-based | Non-ATP competitive | Yes (significant) [3] [2] |
| KX2-329 | Biaryl-based | Non-ATP competitive & Tubulin polymerization inhibitor | Yes (significant) [1] |
| KX1-141 | Indole-based | Non-ATP competitive | No (not significant) [1] |
| KX2-328 | Not specified | ATP-competitive | No (not significant) [1] |
> Note on Research Scope: Based on the available search results, the primary research focus for this compound is otoprotection. While it is an analog of compounds originally investigated for anti-cancer applications, the retrieved data does not provide detailed efficacy, protocols, or signaling pathways related to oncology models.
| Property | Description |
|---|---|
| Mechanism of Action | Non-ATP competitive inhibitor of Src protein tyrosine kinase (Src-PTK) [1] [2] [3]. |
| Primary Target | Src-PTK [1] [4]. |
| IC50 Value | 40 µM (against isolated Src-PTK) [1] [2] [4]. |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [2] [4]. |
| Molecular Weight | 284.29 g/mol [1] [2] [3]. |
| CAS Number | 518058-84-9 [1] [2] [4]. |
| Aspect | Details | References |
|---|---|---|
| In Vitro Activity | IC50 of 40 µM in isolated Src-PTK enzyme assay [1] [3]. | [1] [3] |
| Solubility (DMSO) | 57 mg/mL (200.49 mM) [1] or ≥ 100 mg/mL [2]. | [1] [2] |
| In Vivo Otoprotection | Protects against noise-induced hearing loss (NIHL) and cisplatin ototoxicity [2] [5] [4]. | [2] [5] [4] |
| Key In Vivo Findings | • Reduces temporary (TTS) & permanent (PTS) threshold shifts. • Minimizes outer hair cell (OHC) loss [1] [5] [6]. | [1] [5] [6] | | Effective Doses | • Local (Cochlear): 30 µM applied to round window membrane [1] [5]. • Systemic: 50 mg/kg administered subcutaneously [2] [4]. | [1] [2] [5] |
Here are the methodologies for key experiments from the literature.
This protocol is used to test the compound's efficacy against noise-induced hearing loss in chinchillas [5] [7].
This protocol is used to evaluate systemic efficacy, often in combination with other agents like L-NAC [2] [6] [4].
The following diagram illustrates the core apoptotic pathway implicated in noise-induced hearing loss and the hypothesized point of intervention for this compound, based on the gathered research.
Mechanism of this compound in Noise-Induced Hearing Loss
This diagram synthesizes information from the search results, which indicate that noise exposure triggers both mechanical stress and metabolic changes (like ROS production) in the cochlea. These triggers are thought to converge on the activation of Src-PTK, a key step in initiating apoptosis (programmed cell death) of sensory hair cells [5] [7]. This compound, as a Src-PTK inhibitor, intervenes at this point to block the death signal and protect against hearing loss [5] [7] [4].
| Property | Description |
|---|---|
| CAS Number | 518058-84-9 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [2] [3] |
| Molecular Weight | 284.29 g/mol (or 284.10 g/mol) [1] [2] [3] |
| Biological Target | Src-protein tyrosine kinase (Src-PTK) [2] [3] |
| Reported IC₅₀ | 40 μM (in isolated Src-PTK assay) [3] |
| Primary Research Application | Prevention of noise-induced hearing loss (NIHL); reduction of cisplatin ototoxicity [2] |
The following table summarizes key methodologies from referenced animal studies on noise-induced hearing loss.
| Aspect | Protocol Details |
|---|---|
| Subject | Chinchillas [1] [3] |
| Application (Local) | 30 µL of a 30 µM KX1-004 solution applied directly to the round window membrane [3]. |
| Application (Systemic) | Subcutaneous injection at 50 mg/kg [2]. |
| Noise Exposure | 4-hour exposure to a 106 dB, 4 kHz octave band of continuous noise [3]. |
| Key Findings | Treated ears showed significantly less temporary and permanent threshold shift (up to 40 dB less TTS, up to 25 dB less PTS) and reduced outer hair cell loss compared to controls [1] [3]. |
Based on the search results, this compound is a non-ATP competitive inhibitor of pp60c-src [3]. In the context of noise-induced hearing loss, its protective effect is linked to the inhibition of Src-PTK activity, which is involved in cellular stress responses that can lead to hair cell damage.
The diagram below illustrates the logical flow of a typical in vivo experiment investigating this compound for hearing protection.
For your research and development work, here are the main points to consider:
To further your investigation, I suggest:
The primary experimental data for KX1-004 revolves around its efficacy in protecting the cochlea from noise-induced damage in chinchilla models. The key findings from these studies are consolidated in the table below.
| Study Focus | Experimental Model | Dosage & Administration | Key Outcome |
|---|---|---|---|
| Protection from Continuous Noise [1] | Chinchilla | 30 µM; local application to the cochlea (round window) | Significant protection against noise-induced temporary (TTS) and permanent (PTS) threshold shifts, and outer hair cell (OHC) loss [1]. |
| Protection from Impulse Noise [1] [2] | Chinchilla | 30 µM; local application to the cochlea (round window) | Marked reduction in hearing loss and hair cell loss caused by impulse noise exposure [1] [2]. |
| Systemic Administration [3] | In vivo (species not specified in search results) | 50 mg/kg | Reported to be effective against noise exposure [3]. |
The foundational studies for this compound utilized a local application method to the cochlea. Below is a summary of the key methodological steps based on the research.
This compound inhibits Src-PTK without competing with ATP, binding to the protein substrate site [1]. In the context of NIHL, noise exposure causes mechanical stress and metabolic changes in the cochlea, leading to the activation of Src. This compound inhibits this activated Src, which is hypothesized to interrupt two key pro-apoptotic pathways: one triggered by the disruption of cell-extracellular matrix connections (potentially leading to anoikis) and another involving the amplification of reactive oxygen species (ROS) via NADPH oxidase. By blocking these Src-mediated signals, the compound prevents the downstream activation of caspase-mediated apoptotic cell death, thereby preserving outer hair cells and hearing function [1].
The following diagram illustrates this proposed mechanism and the experimental workflow used to validate it.
Summary of this compound's proposed mechanism and experimental validation.
The table below summarizes the key physicochemical and solubility data for KX1-004 from multiple commercial suppliers and research contexts.
| Property | Value / Description |
|---|---|
| CAS Number | 518058-84-9 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [2] |
| Molecular Weight | 284.10 g/mol [1] / 284.29 g/mol [2] [3] |
| Chemical Name | 5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide [1] |
| Solubility in DMSO | ≥ 40 mg/mL (≥ 140 mM) [1] 57 mg/mL (200.49 mM) [3] 100 mg/mL (351.75 mM) [2] ≥10.1 mg/mL [4] | | Solubility in Water | <1 mg/mL (Insoluble) [1] [3] | | Solubility in Ethanol | 29 mg/mL [3] / ≥3.55 mg/mL (with gentle warming and ultrasonic) [4] | | Appearance | White to off-white solid powder [1] [2] | | Storage | Powder: -20°C for 2-3 years [1] [2] [3] |
This compound is a potent, non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with a reported IC₅₀ of 40 µM [2] [3] [4]. Its primary research application is in protecting the cochlea from damage, thereby preventing noise-induced hearing loss (NIHL) and reducing cisplatin ototoxicity without compromising its antitumor effects [1] [2].
The diagram below illustrates the proposed mechanism by which this compound exerts its otoprotective effect against noise-induced damage.
Diagram Title: Proposed Otoprotective Mechanism of this compound
Key experimental findings from in vivo studies include:
This protocol is fundamental for creating a concentrated stock solution suitable for subsequent dilution in biological assays [1] [2].
Calculation: Calculate the mass of this compound needed. For a 1 mL stock solution at 100 mM (using the average molecular weight of 284.2 g/mol):
Weighing: Accurately weigh out 28.42 mg of this compound powder.
Dissolution: Transfer the powder to a sterile vial. Add 1 mL of fresh, high-quality, anhydrous DMSO. Note: Moisture-absorbing DMSO can reduce solubility, so use a freshly opened container [3].
Mixing: Vortex or sonicate the mixture briefly at room temperature until the solid is completely dissolved, forming a clear solution.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to two years [2].
This protocol, adapted from supplier data, describes the preparation of a solution for subcutaneous administration in animal studies [1] [2].
Prepare DMSO Stock: First, prepare a 25.0 mg/mL DMSO stock solution. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
Sequential Dilution: To prepare 1 mL of the final working solution:
Administration: This formulation, with a final this compound concentration of 2.5 mg/mL (8.79 mM), has been used for subcutaneous injection at a dosage of 50 mg/kg in research animals [1] [2].
Mechanism of Action: KX1-004 is a non-ATP competitive inhibitor of the Src-protein tyrosine kinase (Src-PTK) pathway [1]. In the noise-exposed cochlea, activation of Src-PTK is an early step in a cascade that leads to sensory hair cell death, primarily through apoptosis. This cascade can be triggered by both mechanical stress from the noise and the generation of reactive oxygen species (ROS) [1]. By inhibiting Src-PTK, this compound limits both noise-induced hearing loss and outer hair cell (OHC) loss [1].
Experimental Context and Efficacy: The protocol below is based on a study that demonstrated the prophylactic efficacy of this compound in chinchillas [1]. In this model, this compound was found to be the most effective of several Src inhibitors tested, providing significant protection against both temporary and permanent hearing threshold shifts and OHC loss following intense noise exposure [1]. A subsequent study confirmed that Src inhibition remains a viable strategy for protection against impulse noise, though it found another Src inhibitor (KX2-329) to be effective, while this compound was used as a benchmark for comparison [2].
The following table summarizes the core parameters of the this compound application protocol as described in the literature [1].
| Parameter | Specification |
|---|---|
| Subject | Chinchilla (Chinchilla lanigera) [1] |
| Drug Formulation | 10 mM this compound in 10% DMSO vehicle [1] |
| Administration Route | Intra-cochlear diffusion across the round window membrane [1] [2] |
| Dosage & Volume | 10 μL of 10 mM solution [1] |
| Dosing Timeline | Single application, 30 minutes prior to noise exposure [1] [2] |
| Noise Exposure Models | 1. Continuous Noise: 4 hours at 105 dB SPL, 0.5 kHz octave band [1] 2. Impulse Noise: 155 dB SPL peak pressure [1] | | Efficacy Assessment | - Auditory Evoked Potential Thresholds (TTS & PTS) [1]
The experimental workflow and the hypothesized molecular pathway targeted by this compound can be visualized in the following diagrams.
Experimental Workflow for this compound Otoprotection Study
Proposed Src-PTK Signaling Pathway in Noise-Induced Hearing Loss
KX1-004 is a non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with significant otoprotective effects demonstrated in animal models. The table below summarizes its essential characteristics for research use.
Table 1: Basic Chemical Properties and Storage Conditions of this compound
| Property | Specification | Reference |
|---|---|---|
| Catalog No. | S6500, B4728 | [1] [2] |
| CAS No. | 518058-84-9 | [1] [3] |
| Molecular Formula | C16H13FN2O2 |
[1] [3] |
| Molecular Weight | 284.29 g/mol | [1] [3] |
| Physical Appearance | White to off-white solid | [3] [2] |
| Recommended Storage | -20°C (as a solid) | [3] [2] |
| Short-term Stability | Stable at room temperature during shipping | [1] [4] |
Successful experimental use of this compound requires careful preparation of stock solutions. The compound's solubility profile is a critical consideration.
Table 2: Solubility and Stock Solution Preparation Guide
| Solvent | Solubility | Preparation Notes | Reference |
|---|---|---|---|
| DMSO | 57 - 100 mg/mL (200.49 - 351.75 mM) | Primary solvent for stock solutions; hygroscopic DMSO impacts solubility. | [1] [3] |
| Ethanol | 29 mg/mL (102.0 mM) | Soluble with gentle warming and ultrasonic assistance. | [1] [2] |
| Water | Insoluble | Not recommended for direct dissolution. | [1] |
| CMC-Na Solution | ≥ 5 mg/mL (for in vivo suspension) | Forms a homogeneous suspension for animal studies. | [1] |
This compound has shown efficacy in protecting the cochlea from noise-induced damage in chinchilla models. The following workflow and protocols summarize the key methodological steps.
Diagram 1: In vivo experimental workflow for evaluating this compound efficacy against noise-induced hearing loss, outlining administration routes and key protective outcomes.
This method delivers the drug directly to the target organ [5].
This approach demonstrates the compound's efficacy when delivered via a systemic route [4].
This compound exerts its protective effect by inhibiting a key signaling pathway involved in noise-induced hair cell apoptosis.
Diagram 2: Proposed mechanism of this compound action, showing how it inhibits Src-PTK activation triggered by noise stress to prevent apoptotic hair cell loss.
While specific long-term stability data under ICH guidelines is not available in the searched literature, suppliers indicate that the powdered form is stable at room temperature for short periods (e.g., during shipping) [1]. For optimal long-term stability, storage at -20°C is consistently recommended [3] [2] [4].
1. Background and Mechanism this compound is a non-ATP competitive Src-protein tyrosine kinase (PTK) inhibitor. The rationale for its use in otoprotection is that noise exposure activates Src-PTK signaling, which is involved in both metabolic and mechanically induced initiation of apoptosis (programmed cell death) of cochlear hair cells [1] [2]. By inhibiting this pathway, this compound limits noise-induced hearing loss and outer hair cell (OHC) loss [1].
2. Key Experimental Findings The protective efficacy of this compound was demonstrated in chinchilla models against both continuous and impulse noise. The table below summarizes the core findings:
| Experimental Aspect | Findings for this compound |
|---|---|
| Comparative Efficacy | Provided the greatest protection among the Src inhibitors tested (this compound, KX1-005, KX1-174) [1] [2]. |
| Dose-Response | A dose-response relationship was confirmed, though specific concentration values are not provided in the available literature [2]. |
| Noise Type | Effective against both a 4-hour continuous noise (106 dB SPL) and an impulse noise exposure (155 dB SPL peak) [1]. |
| Primary Outcomes | Significantly reduced temporary (TTS) and permanent (PTS) threshold shifts, and attenuated outer hair cell loss [1] [2]. |
The following protocol is adapted from the methods described in the research publications.
1. Drug Preparation and Formulation
2. Subject Preparation and Surgery
3. Noise Exposure Paradigms After the pre-treatment period, subject the animals to one of the following noise exposures:
4. Outcome Assessment
The following diagram illustrates the overall experimental workflow.
This compound Otoprotection Experimental Workflow
The table below summarizes the fundamental chemical and solubility information for this compound necessary for solution preparation [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 518058-84-9 [1] [4] [3] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [5] [3] |
| Molecular Weight | 284.29 g/mol [1] [5] [3] |
| Solubility in DMSO | ~57-100 mg/mL (200.49-351.75 mM) [1] [2] |
| Solubility in Ethanol | ~29 mg/mL (with gentle warming and sonication) [5] [2] |
| Solubility in Water | Insoluble [5] [2] |
A common preparation method is to dissolve this compound in DMSO to create a concentrated stock solution.
For animal studies, the DMSO stock solution must be further diluted with biocompatible solvents. The following protocol is recommended for a final working concentration of 2 mg/mL (7.04 mM) [3]:
This compound has been investigated preclinically for preventing noise-induced hearing loss (NIHL). The table below summarizes key experimental details from these studies [6] [7].
| Parameter | Experimental Details |
|---|---|
| Animal Model | Chinchilla [6] [7] |
| Primary Mechanism | Non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with an IC₅₀ of 40 µM [1] [7] [2]. |
| Dosage (In vivo) | Effective against noise exposure at 50 mg/kg [1]. |
| Local Application (Cochlea) | 30 µM solution applied to the round window membrane 30 minutes prior to noise exposure [6] [7]. |
| Key Findings | Significant protection against noise-induced temporary and permanent hearing threshold shifts and outer hair cell loss [6] [7] [5]. |
The following diagram illustrates the general workflow for the in vivo application of this compound in an otoprotection study:
The table below summarizes the core quantitative data and known applications of KX1-004 from the search results:
| Property | Value / Information | Source / Context |
|---|---|---|
| Primary Target | Src-protein tyrosine kinase (Src-PTK) | [1] [2] [3] |
| IC₅₀ Value | 40 µM | [2] [4] |
| Mechanism | Non-ATP competitive inhibitor | [2] [3] [4] |
| Molecular Weight | 284.29 g/mol | [2] [4] |
| Chemical Formula | C₁₆H₁₃FN₂O₂ | [2] [4] |
| Key Applications | • Protection from noise-induced hearing loss (NIHL) in chinchilla models. • Originally synthesized as an anti-cancer chemotherapeutic drug. | [3] [5] [4] | | Effective In Vivo Concentration | 30 µM (applied locally to the cochlea in animal studies) | [4] |
The primary documented application of this compound is in preclinical research for preventing noise-induced hearing loss. The general experimental workflow from these studies can be summarized as follows:
This compound targets the Src-protein tyrosine kinase (Src-PTK) pathway, which is implicated in noise-induced damage to sensory hair cells in the cochlea. The proposed protective mechanism involves:
While a full cell-based assay protocol for this compound is not explicitly detailed in the search results, you can establish one based on standard practices for kinase inhibitors and the available data:
This compound is a non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with a reported IC₅₀ value of 40 µM [1] [2] [3]. Its potential as a therapeutic agent has been explored primarily in the context of noise-induced hearing loss (NIHL), where it has demonstrated significant protective effects in chinchilla models [4] [2] [5]. The compound functions by modulating intracellular signaling pathways associated with apoptosis triggered by noise exposure, specifically targeting Src-PTK, which is implicated in signaling both mechanical stress and metabolic changes in the cochlea [4].
The following tables consolidate key quantitative information on this compound's biological activity and effective concentrations from published research.
Table 1: In Vitro Biological Activity of this compound
| Property | Value | Experimental Context | Source |
|---|---|---|---|
| IC₅₀ (Src-PTK) | 40 µM | Isolated enzyme assay | [1] [2] [3] |
| Solubility in DMSO | 57 - 100 mg/mL (200.49 - 351.75 mM) | In vitro stock solution | [1] [6] |
| Solubility in Ethanol | ~29 mg/mL | In vitro stock solution | [1] |
| Solubility in Water | Insoluble | In vitro stock solution | [1] [6] |
Table 2: In Vivo Efficacy of this compound in Chinchilla NIHL Models
| Administration Route | Effective Concentration/Dose | Noise Insult | Key Protective Outcomes | Source |
|---|---|---|---|---|
| Local (Round Window) | 30 µM | Continuous or 155 dB SPL impulse noise | Up to 40 dB less TTS; 25 dB less PTS; significant reduction in OHC loss | [4] [2] |
| Subcutaneous | 50 mg/kg | 4 kHz octave band noise at 100 dB SPL for 6h/day over 4 days | 10-20 dB less TTS at day 1; ~10 dB less PTS by day 21 | [3] |
This protocol details the methodology used to evaluate the otoprotective efficacy of this compound in chinchillas, as described in multiple studies [4] [2] [3].
The workflow of this in vivo experiment is summarized in the following diagram:
While the specific biochemical assay protocol for this compound is not fully detailed in the provided results, its established IC₅₀ of 40 µM is derived from isolated Src-PTK assays [1] [2]. General principles for such assays involve:
This compound exerts its otoprotective effects by non-competitively inhibiting Src-protein tyrosine kinase, a key player in the apoptotic signaling cascade triggered by noise exposure [1] [4]. Noise overexposure leads to mechanical stress and oxidative stress within the cochlea, generating reactive oxygen species (ROS) [4]. These stresses converge to activate pro-apoptotic pathways. This compound, by inhibiting Src-PTK, disrupts these downstream signals. This inhibition has been linked to a reduction in the activation (phosphorylation) of p53, a critical tumor suppressor protein that promotes apoptosis in response to cellular damage [5]. By attenuating this p53 pathway, this compound helps prevent the cascade of events leading to outer hair cell apoptosis, thereby preserving hearing function and cochlear structure [4] [5].
The following diagram illustrates this proposed protective mechanism:
The data demonstrates that this compound provides significant protection against NIHL through a targeted mechanism. The dose-response relationship indicates efficacy at both locally applied low micromolar concentrations (30 µM) and systemically administered doses (50 mg/kg) [4] [3]. A key consideration for researchers is the compound's insolubility in water, necessitating the use of solvents like DMSO for in vitro and local in vivo studies [1] [6]. The exact shape of the dose-response curve (e.g., sigmoidal) for the otoprotective effects in vivo has not been fully elucidated in the available literature and represents an area for further investigation. The principle, however, aligns with fundamental toxicology concepts where the magnitude of a response is generally a function of the dose, often following a sigmoidal relationship where no effect is observed below a certain threshold until a response is initiated, which then plateaus at higher doses [7].
Future research should aim to:
| Aspect | Details from Literature |
|---|---|
| Compound Name | This compound [1] |
| Drug Class | Indole-based, non-ATP competitive Src-protein tyrosine kinase (Src-PTK) inhibitor [1] |
| Biological Target | pp60c-src (Src-PTK) [1] |
| Proposed Mechanism | Inhibits Src-PTK signaling cascades activated by noise stress, preventing apoptotic cell death in cochlear hair cells [1] |
| Tested Model | Chinchilla [1] |
| Route of Administration | Local round window membrane diffusion (30 minutes prior to noise exposure) [1] |
| Key Efficacy Findings | Significantly reduced noise-induced temporary threshold shift (TTS), permanent threshold shift (PTS), and outer hair cell (OHC) loss compared to vehicle control. Showed greater protection than other tested inhibitors (KX1-005, KX1-174) [1] |
The following diagram illustrates the proposed mechanism of action for this compound and the general experimental workflow based on the studies reviewed:
The search results confirm that apoptosis is a significant mechanism in noise-induced hair cell loss [2] [3]. While detailed protocols for this compound are not available, the literature reveals a broader research context for preventing hair cell apoptosis.
Given that the available information is foundational rather than a detailed protocol, here are some steps you might take to acquire the necessary depth for application notes:
Objective: To evaluate the efficacy of the Src-Protein Tyrosine Kinase (Src-PTK) inhibitor this compound in reducing ototoxicity in pre-clinical models. Background: Src-PTK signaling is activated in the cochlea following acoustic trauma and is involved in cell death pathways leading to hearing loss [1]. Inhibition of Src-PTK has emerged as a promising strategy for protecting sensory hair cells. This compound is a non-ATP competitive inhibitor of pp60c-src and has demonstrated protective effects against noise-induced hearing loss [1] [2].
This protocol outlines the systemic administration of this compound in a chinchilla model, based on established methods [2].
1. Test System and Pre-Testing
2. Drug Formulation and Dosage
3. Dosing and Intervention Schedule
4. Efficacy Assessment Hearing protection should be assessed by comparing treated and control groups using the following metrics:
The experimental workflow for this protocol can be summarized as follows:
The table below summarizes quantitative data from studies using Src inhibitors for hearing protection.
| Inhibitor | Model / Insult | Dose & Route | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| This compound | Noise-Induced Hearing Loss (Chinchilla) | 50 mg/kg, Subcutaneous | 10-20 dB less Temporary Threshold Shift (TTS); ~10 dB less Permanent Threshold Shift (PTS) | [2] |
| This compound | Noise-Induced Hearing Loss (Chinchilla) | Applied locally to round window | Significant reduction in noise-induced TTS, PTS, and outer hair cell loss | [1] |
| Src Inhibitor (Unspecified) | Cisplatin Ototoxicity (Rat) | Co-treatment with cisplatin | Significantly reduced cisplatin-induced hearing loss without compromising antitumor effect | [4] [5] |
To develop a protocol for this compound against cisplatin ototoxicity, the following research path is suggested. The core question is whether to administer this compound systemically or locally.
This document provides a foundational application note and protocol for the Src inhibitor this compound, based on its proven efficacy against noise-induced hearing loss. The provided framework, along with the proposed research pathway, offers a starting point for researchers aiming to investigate the potential of this compound in mitigating cisplatin ototoxicity. All experimental work must be designed and conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
| Parameter | Details |
|---|---|
| Primary Target | Src protein tyrosine kinase (Src-PTK) [1] |
| Mechanism | Non-ATP competitive inhibitor [1] [2] [3] |
| Reported IC₅₀ | 40 µM (for isolated Src-PTK) [1] [4] [3] |
| In Vivo Model (Hearing Loss) | 50 mg/kg (subcutaneous injection); 30 µM (local application to the round window) [5] [3] |
| Solubility (DMSO) | 50-100 mg/mL (~175-350 mM) [6] [2] |
| Solubility (Water) | Insoluble [1] [6] |
| Molecular Weight | 284.29 g/mol [1] [6] [2] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] [6] [2] |
| Storage | -20°C (powder); solutions stored at -20°C to -80°C and used within 1-2 months [6] [2] [4] |
The provided details can guide your experimental planning for using this compound.
In Vivo Formulation for Systemic Administration One study on noise-induced hearing loss administered this compound systemically via subcutaneous injection [5]. While the exact formulation for injection is not detailed, the general in vivo guidance from suppliers suggests the following for a 2 mg/mL solution [4]:
In Vivo Formulation for Local Application For local application in hearing loss models, a 30 µM solution of this compound was used [3]. The solution was prepared in a vehicle of DMSO and buffered saline and applied directly to the round window membrane [5].
Cell-Based Assay Workflow Although a specific protocol for this compound is not provided, the general workflow from a related Src/tubulin inhibitor study (KX-01) can be adapted [7]. The diagram below outlines the key steps.
What is the optimal concentration for my cell-based assay? The optimal concentration is highly dependent on your specific cell line and experimental context. The reported IC₅₀ for the pure Src-PTK enzyme is 40 µM [1]. You should perform a dose-response curve, testing a range around this value (e.g., from low micromolar to 100 µM), to determine the effective concentration in your cellular model.
Why is my this compound precipitating in the aqueous buffer? this compound is highly insoluble in water [1] [6]. Always prepare a fresh, concentrated stock solution in DMSO first, and then dilute it into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.5-1%) to maintain cell viability and avoid solvent effects.
How should I store this compound to ensure its stability?
For initial stock solution preparation, supplier data provides the solubility of KX1-004 in DMSO and ethanol, summarized in the table below.
| Solvent | Solubility | Concentration | Source |
|---|---|---|---|
| DMSO | ≥10.1 mg/mL [1] or 57 mg/mL [2] | ≥35.5 mM or 200.49 mM | Apexbt / Selleckchem |
| Ethanol | ≥3.55 mg/mL [1] or 29 mg/mL [2] | ≥12.5 mM or 102.0 mM | Apexbt / Selleckchem |
| Water | Insoluble [1] [2] | - | Apexbt / Selleckchem |
Key Considerations:
Since a specific protocol for this compound is unavailable, you will need to empirically determine the safe final DMSO concentration for your specific experimental conditions. The following guidance, based on a recent systematic study, can inform your optimization process [3].
| Factor | Consideration & Finding |
|---|---|
| General Safe Concentration | 0.3125% (v/v) DMSO showed minimal cytotoxicity across most tested cancer cell lines (HepG2, Huh7, HT29, SW480, MDA-MB-231) at 24, 48, and 72 hours [3]. |
| Cell-Type Specificity | Cytotoxicity at higher DMSO concentrations was variable depending on the cell type. For instance, the MCF-7 breast cancer line was an exception and showed sensitivity even at 0.3125% [3]. |
| Exposure Duration | The safe concentration limit can depend on the duration of cell exposure to the solvent [3]. |
| Cytotoxicity Threshold | A reduction in cell viability exceeding 30% relative to the control is considered indicative of cytotoxicity according to the ISO 10993-5:2009 standard [3]. |
You can adapt the following methodology, derived from the general study, to test the cytotoxicity of your final DMSO concentrations in the presence of your cells [3].
1. Prepare DMSO Dilutions
2. Cell Seeding and Treatment
3. Assess Cell Viability (MTT Assay)
4. Data Analysis
The workflow for this optimization process can be summarized as follows:
Q1: What is the maximum recommended final DMSO concentration for cell assays? While it is system-dependent, a concentration of 0.3125% (v/v) or lower is a good target, as it was found to be minimally toxic to a wide range of cell lines. You must validate this for your specific cells [3].
Q2: The this compound stock solution in DMSO is very concentrated. How do I add it to my cells without causing solvent toxicity? When preparing your working concentrations, perform serial dilutions. First, make an intermediate dilution of your high-concentration DMSO stock into culture medium, then add this intermediate to the cell culture well. This method ensures proper mixing and avoids locally high DMSO concentrations that could instantly damage cells.
Q3: My cell line is sensitive to DMSO. What are my alternatives? Ethanol is a common alternative solvent. This compound is also soluble in ethanol [1] [2]. However, note that ethanol itself can exhibit rapid, concentration-dependent cytotoxicity, potentially reducing viability by more than 30% even at 0.3125% [3]. You would need to perform a similar cytotoxicity screen for ethanol.
The table below summarizes the key stability data and storage recommendations for KX1-004 from multiple supplier sources.
| Property | Specification / Recommendation |
|---|---|
| Appearance | White to off-white solid[prediction: 1] [1] |
| Long-term Storage (Solid) | -20°C (desiccated) [2] [3] |
| Stability (Solid) | 36 months when lyophilized and stored at -20°C [3] |
| Solution Stability | -20°C for 1 month (in DMSO) [2] [3]. Aliquot highly recommended to avoid repeated freeze-thaw cycles [2] [3]. |
| Short-term Stability | Can be shipped at room temperature; short-term room temperature storage is acceptable [4] [1]. For optimal stability, store at 2-8°C [1]. |
| Solubility (DMSO) | ~50-100 mg/mL (175.87 - 351.75 mM) [2] [4] [3] |
Here are detailed methodologies for preparing and using this compound in your experiments, based on the supplier data and cited research.
The standard solvent for preparing stock solutions is DMSO [2] [4] [3]. Below is a preparation table for common concentrations.
| Concentration | Volume | Mass of this compound Required |
|---|---|---|
| 10 mM | 1 mL | 2.84 mg |
| 50 mM | 1 mL | 14.21 mg |
| 100 mg/mL | 1 mL | 100 mg |
One cited study provides a protocol for in vivo application using subcutaneous injection [1].
For a visual guide to the stability management procedures and the pharmacological action of this compound, please refer to the following diagrams.
Here are answers to common questions and solutions to frequent issues encountered when using KX1-004.
| Question/Topic | Key Points & Potential Causes of Variability |
|---|---|
| What is the reported IC₅₀ value? | The IC₅₀ is 40 μM in isolated Src-PTK assays [1] [2] [3]. Variability can arise between different biochemical assay conditions. |
| Does it compete with ATP? | No. This compound is a non-ATP competitive inhibitor [1] [4] [5]. Its activity may be less affected by cellular ATP concentration fluctuations compared to ATP-competitive inhibitors. |
| What are the common in vivo dosing regimens? | Two primary methods are reported:
For your reference, here are the summarized methodologies from published studies that have successfully used this compound.
| Protocol Aspect | Harris et al. (2005) - Local Application [4] [5] | Bielefeld et al. (2005) - Systemic Administration [3] |
|---|---|---|
| Subject | Chinchillas | Chinchillas |
| Drug Preparation | Solution in DMSO and buffered saline [4]. | Prepared for subcutaneous injection [3]. |
| Dosage & Administration | 30 μL of a 30 μM solution applied directly to the round window membrane 30 minutes before noise exposure [4]. | 50 mg/kg, administered subcutaneously 30 minutes prior to noise exposure [3]. |
| Noise Exposure | Two types: • Continuous: 4h of 4 kHz octave band noise at 106 dB SPL. • Impulse: Peak levels of 155 dB SPL [5]. | 4 kHz octave band noise at 100 dB SPL for 6 hours/day for 4 days [3]. | | Key Outcome Measures | • Auditory Evoked Response thresholds. • Threshold Shift (TTS/PTS). • Outer Hair Cell (OHC) loss via cochleograms [4] [5]. | • Evoked Response from chronic electrodes in Inferior Colliculi. • Threshold Shift (TTS/PTS) measured at day 1 and day 21 [3]. |
To help you visualize the overall experimental process and how this compound works, please refer to the following diagrams.
The diagram below illustrates the proposed biological mechanism by which this compound protects against noise-induced hearing loss.
To ensure consistent and reproducible results in your experiments, please pay close attention to the following:
The following table summarizes the key solubility data for KX1-004, which is essential for planning your experiments [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 40 mg/mL (140.6 mM) [2] / 100 mg/mL (351.75 mM) [1] | The go-to solvent for preparing a concentrated stock solution. Solutions are stable for 1 year at -20°C or 6 months at -80°C [1] [2]. |
| Ethanol (EtOH) | ≥ 3.55 mg/mL (with gentle warming and ultrasonic) [3] | An alternative solvent, though higher concentrations may require assisted dissolution. |
| Water | < 1 mg/mL [2] | Practically insoluble; not suitable for direct dissolution. |
For in vivo applications, the concentrated stock solution in DMSO must be further diluted into a biocompatible solvent system. Below are two standard formulations from the supplier's documentation [1] [2].
| Formulation | Composition | Final Conc. Example |
|---|---|---|
| Formulation 1 (Aqueous) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300 → mix. Add 50 µL Tween-80 → mix. Add 450 µL saline → final volume of 1 mL at 2.5 mg/mL [1] [2]. |
| Formulation 2 (Oil-based) | 10% DMSO + 90% Corn Oil | Add 100 µL of 25 mg/mL DMSO stock to 900 µL of corn oil → mix thoroughly for a clear solution at 2.5 mg/mL [1] [2]. |
This workflow diagram outlines the decision process for preparing this compound solutions:
The methodology below is adapted from a peer-reviewed study that demonstrated the efficacy of this compound in protecting against noise-induced hearing loss (NIHL) in chinchillas [4]. This can serve as a reference for your own in vivo experimental design.
What is the typical working concentration of this compound for in vivo studies? Dosage can vary by model and application. Studies have reported using a 30 µM solution for local cochlear delivery and a systemic dose of 50 mg/kg administered subcutaneously [1] [4] [2].
The compound is not dissolving properly in my secondary solvent. What should I check?
What is the mechanism of action of this compound? this compound is a potent and non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK) with an IC₅₀ of 40 µM. By inhibiting the Src signaling pathway, which is involved in apoptosis triggered by noise stress, it protects cochlear hair cells from death, thereby preventing hearing loss [1] [3] [4].
For a quick overview, here are the key chemical and biological characteristics of this compound.
| Property | Description |
|---|---|
| CAS Number | 518058-84-9 [1] |
| Molecular Formula | C₁₆H₁₃FN₂O₂ [1] |
| Molecular Weight | 284.29 g/mol [1] |
| Biological Activity | Potent and non-ATP competitive Src-protein tyrosine kinase (PTK) inhibitor (IC₅₀ = 40 μM). Protects the cochlea from noise-induced hearing loss (NIHL) [1]. |
| Appearance | White to off-white solid [1] |
| Research Use Only | Not for human diagnostic or therapeutic use [1] |
Proper handling and storage are critical for experimental reproducibility and safety.
| Aspect | Guidelines & Precautions |
|---|---|
| General Handling | Handle as a controlled substance; sale may be restricted in your territory. Assume all chemicals are toxic and use personal protective equipment (PPE): lab coat, gloves, and safety glasses [1]. |
| Solubility | Soluble in DMSO (100 mg/mL, 351.75 mM). Solution preparation requires ultrasonication. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers [1]. |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1]. |
| Storage (Solution) | -80°C (2 years) or -20°C (1 year). Aliquot to avoid repeated freeze-thaw cycles [1]. |
The following methodology is adapted from published research on using this compound to prevent noise-induced hearing loss in chinchillas [2]. This can serve as a reference for your own in vivo study design.
1. Drug Preparation for In Vivo Use Prepare a stock solution of this compound in DMSO. For administration, use one of the following solvent systems to improve solubility and bioavailability [1]:
2. Animal Model & Administration
3. Noise Exposure & Efficacy Assessment
This experimental workflow can be visualized as follows:
Q1: What is the primary protective mechanism of this compound? A1: this compound is a potent and selective inhibitor of Src-protein tyrosine kinase (Src-PTK), which is involved in intracellular apoptotic signaling pathways. By inhibiting Src, this compound interrupts the cell death cascade triggered by noise-induced stresses like mechanical damage and reactive oxygen species (ROS), thereby protecting cochlear hair cells from apoptosis [2].
Q2: Why is my this compound solution precipitating, and how can I prevent it? A2: Precipitation can occur if the stock solution is improperly prepared or if the DMSO used is old and has absorbed moisture. Always use freshly opened, anhydrous DMSO. When preparing working solutions for in vivo studies, follow the recommended solvent protocols (e.g., using PEG300, Tween-80, and Saline) and use sonication to aid dissolution. Avoid introducing water into the stock DMSO solution [1].
Q3: How does this compound compare to other Src inhibitors for otoprotection? A3: Research indicates that not all Src inhibitors offer equal protection. This compound has shown significant protective effects. Another biaryl-based inhibitor, KX2-329, demonstrated similar efficacy. However, other compounds like the indole-based KX1-141 and the ATP-competitive KX2-328 did not show statistically significant protection in the same impulse noise model, highlighting that the protective effect is structure- and mechanism-dependent [2].
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Compound Solubility | Hygroscopic DMSO; incorrect solvent vehicle. | Use new, dry DMSO for stock. For in vivo studies, use the recommended co-solvent systems (e.g., PEG300/Tween-80/Saline) [1]. |
| High Variability in In Vivo Results | Inconsistent RWM application technique; improper dosing. | Standardize the surgical procedure for drug application onto the round window. Precisely control the volume and concentration of the applied solution [2]. |
| No Observed Protective Effect | Wrong inhibitor type for the model; incorrect biological target. | Confirm that your experimental model involves Src-dependent apoptosis. Consider that ATP-competitive Src inhibitors (e.g., KX2-328) may not be effective, while non-competitive ones like this compound are [2]. |
The diagram below illustrates the proposed mechanism by which this compound provides protection against noise-induced hearing loss.
The core challenge with this compound is its low solubility in aqueous solutions. The table below summarizes its solubility in different solvents, which is critical for planning your experiments [1] [2] [3].
| Solvent | Solubility | Notes and Considerations |
|---|
| DMSO | ≥ 40 mg/mL (~140 mM) [1] ~60 mg/mL (~211 mM) [3] | Primary solvent for stock solutions. Use sterile, high-quality DMSO. | | Water | < 1 mg/mL [1] | Not suitable for preparing stock solutions. | | Ethanol | N/A [1] | Information not reliably available; use with caution. |
For in vivo studies, the compound must be further diluted in a co-solvent system. The following formulations have been referenced, and preparing them in the correct sequence is vital [1] [3]:
The following workflow outlines the process for preparing a solution suitable for animal administration, using the common "10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline" formulation as an example.
Example Preparation: If you need 1 mL of a 2.5 mg/mL working solution [1]:
> Critical: Always prepare in vivo formulations freshly on the day of use for optimal results and stability [1].
After successful reconstitution, you can verify the activity of this compound using established protocols. It is a Src-PTK inhibitor with a reported IC50 of 40 µM [1] [2] [4]. A referenced kinase assay protocol involves an HTRF assay that measures ATP-dependent phosphorylation of a biotinylated peptide substrate in the presence of the inhibitor [3].
The table below summarizes the core experimental data from a study that directly compared the protective effects of this compound and L-NAC (N-L-acetylcysteine) against noise-induced hearing loss [1].
| Feature | This compound | L-NAC |
|---|---|---|
| Drug Type | Src-protein tyrosine kinase (Src-PTK) inhibitor [1] | Antioxidant (pro-glutathione drug) [1] |
| Mechanism of Action | Inhibits Src-PTK signaling pathway [1] | Reduces oxidative stress [1] |
| Administration Route | Subcutaneous injection [1] | Intraperitoneal injection [1] |
| Dosage | 50 mg/kg [1] | 325 mg/kg [1] |
| Protective Efficacy (PTS) | ~10 dB less Permanent Threshold Shift (PTS) than controls [1] | ~10 dB less Permanent Threshold Shift (PTS) than controls [1] |
| Key Advantage | Achieved comparable protection at a significantly lower concentration than L-NAC [1] | Well-studied antioxidant mechanism [1] |
The comparative data in the table above was generated under the following experimental conditions [1]:
The table below summarizes the available experimental data for KX1-004 and other Src-PTK inhibitors, largely from studies on preventing noise-induced hearing loss (NIHL) in chinchillas [1] [2] [3].
| Inhibitor Name | Core Structure | Src Inhibition Mechanism | Key Experimental Findings & Relative Performance |
|---|---|---|---|
| This compound | Indole-based | Non-ATP competitive [2] [3] | Most effective in early studies: greatest protection against hearing loss and hair cell loss from both continuous and impulse noise [2]. |
| KX1-174 | Indole-based | Non-ATP competitive [2] | Provided protection, but less effective than this compound [2]. |
| KX1-141 | Indole-based | Non-ATP competitive [1] [3] | Did not show statistically significant protection from impulse noise [1] [3]. |
| KX2-329 | Biaryl-based | Non-ATP competitive; also inhibits tubulin polymerization [1] [3] | Showed significant protection from impulse noise, comparable to this compound [1] [3]. |
| KX2-328 | Not specified | ATP-competitive [1] [3] | Did not show statistically significant protection from impulse noise [1] [3]. |
The data in the table above comes from specific experimental setups. Here is a deeper look into the methodologies and findings.
The following diagram illustrates the proposed mechanism by which Src inhibition protects hair cells, and highlights where the more effective KX inhibitors (this compound, KX2-329) interrupt the cell death pathway.
The table below summarizes key experimental data for KX1-004 and other relevant compounds.
| Compound | Primary Mechanism | Key Experimental Findings | Tested Model (Injury Type) | Administration |
|---|
| This compound | Non-ATP competitive Src-PTK inhibitor (IC₅₀ = 40 µM) [1] [2] | • Up to 40 dB less TTS and 25 dB less PTS than controls [3]. • ~10-20 dB reduction in TTS/PTS vs. controls, similar to L-NAC but at a much lower dose [1] [4]. • Reduced cisplatin ototoxicity without compromising its antitumor effect [1] [5]. | Chinchilla (Noise) [2] [3]; Rat (Cisplatin) [5] | Local (round window); Systemic (subcutaneous) [1] [4] | | L-NAC | Antioxidant (precursor to glutathione) | • 10-20 dB less TTS and an average of 10 dB less PTS vs. controls [4]. | Chinchilla (Noise) [4] | Systemic (intraperitoneal) [4] | | KX1-005 | Non-ATP competitive Src-PTK inhibitor | • Provided protection from noise, but was less effective than this compound [2]. | Chinchilla (Noise) [2] | Local (round window) [2] | | KX2-329 | Non-ATP competitive Src & tubulin polymerization inhibitor | • Showed significant protection against impulse noise, comparable to this compound [6] [7]. | Chinchilla (Impulse Noise) [6] [7] | Local (round window) [6] | | KX1-141 | Non-ATP competitive Src-PTK inhibitor | • Did not show statistically significant protection from impulse noise [6] [7]. | Chinchilla (Impulse Noise) [6] [7] | Local (round window) [6] |
This compound and other Src inhibitors target a key early step in the process of noise-induced hair cell death.
Noise exposure causes two primary types of stress in the cochlea:
Both of these stressors can converge to activate Src-PTK. Once activated, Src triggers downstream signaling cascades that ultimately lead to apoptosis (programmed cell death) of outer hair cells (OHCs), which are critical for hearing [2] [7]. This compound works by inhibiting Src-PTK, thereby interrupting these cell death signals and preserving hair cells [2]. KX2-329 has a dual mechanism, also inhibiting Src but adding a second action by inhibiting tubulin polymerization [6] [7].
The following diagram illustrates this pathway and the point of intervention for these inhibitors.
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
1. Local Cochlear Application for Noise-Induced Hearing Loss (Chinchilla Model) [2]
2. Systemic Administration for Noise-Induced Hearing Loss (Chinchilla Model) [4]
3. Protection from Cisplatin Ototoxicity [5]
The table below summarizes experimental data from a key study that compared KX1-004 with three other Src inhibitors (KX1-141, KX2-329, and KX2-328) in a chinchilla model of impulse noise-induced hearing loss [1].
| Drug Name | Src Inhibitor Class | Protection from Impulse Noise? | Key Experimental Findings |
|---|---|---|---|
| This compound | Indole-based, non-ATP competitive | Yes (from prior studies) | Significantly lower threshold shifts and outer hair cell (OHC) loss in prior studies; used as a benchmark [1]. |
| KX2-329 | Biaryl-based, non-ATP competitive | Yes | Showed significantly lower threshold shifts and OHC losses than the control group [1]. |
| KX1-141 | Indole-based, non-ATP competitive | No | Did not show statistically significant protection from impulse noise [1]. |
| KX2-328 | ATP-competitive | No | Did not show statistically significant protection from impulse noise [1]. |
The protective effects of these compounds are evaluated through standardized in vivo procedures. Here is the typical methodology used in the cited studies [1].
This compound has also been compared to other classes of protective compounds.
Versus Pro-Glutathione Drugs: One study compared systemic administration of this compound with N-L-Acetyl Cysteine (L-NAC), a drug that boosts glutathione (antioxidant) levels [2].
Combinatorial Approaches: Recent research suggests that future therapies may not rely on a single drug. A 2024 study highlighted that combining compounds targeting different damage mechanisms (e.g., antioxidants, apoptosis inhibitors, growth factors) provided better hair cell protection than any single compound, though effectiveness declined if too many pathways were inhibited simultaneously [3].
Hair cell death from noise involves multiple pathways, and understanding where this compound acts is key.
Diagram: Key Pathways in Noise-Induced Hair Cell Loss and Drug Interventions. This compound specifically inhibits Src-PTK signaling, a pro-death pathway activated by both mechanical stress and reactive oxygen species (ROS) from noise exposure [1] [4].
| Compound Name | Primary Function / Indication | Key Differentiator | Reported Safety/Effectiveness Data |
|---|---|---|---|
| KX1 (125I-KX1) | PARP-1 selective radiotracer for imaging [1] [2] | Measures PARP-1 expression in vivo; research tool for companion diagnostics [1] | High in vitro cytotoxicity in neuroblastoma models; limited therapeutic utility in solid tumors [2] |
| Olaparib | PARP inhibitor therapy for cancers with BRCA mutations [3] | FDA-approved therapeutic [3] | Known therapeutic profile; specific side effects not detailed in search results |
| Rucaparib | PARP inhibitor therapy for cancers with BRCA mutations [3] | FDA-approved therapeutic [3] | Known therapeutic profile; specific side effects not detailed in search results |
| Talazoparib | PARP inhibitor therapy; used in competitive binding assays [1] | High pharmacological activity [1] | Used as a benchmark for KX1 binding affinity [1] |
The quantitative data and methodologies from key studies are crucial for objective comparison.
The following table consolidates experimental findings from the search results.
| Parameter | KX1 / 125I-KX1 | Experimental Context |
|---|---|---|
| Binding Affinity (Kd) | Characterized in multiple cell lines [1] | Saturation binding experiments determined the dissociation constant [1] |
| Cytotoxicity (EC50) | Ranged from 0.925 Bq/mL to 925 kBq/mL across 19 neuroblastoma cell lines [2] | In vitro cytotoxicity assay; effectiveness varied by cell line [2] |
| Comparative Cytotoxicity | ∼2x more effective than 131I-KX1 (β-emitter) in vitro; less effective than 211At-MM4 (α-emitter) [2] | Subcellular dosimetry modeling in a sensitive neuroblastoma cell line (IMR-05) [2] |
| Competitive Inhibition (Ki) | Ki calculated against Talazoparib and Olaparib [1] | Cell-based competitive binding assays with [125I]KX1 [1] |
The methodology for the core experiments is outlined below.
1. Competitive Inhibition Binding Assay
2. Radioligand Saturation Binding
3. In Vitro Cytotoxicity Assay
The following diagram illustrates the core experimental workflow for developing and evaluating the PARP-1 targeted radiotracer KX1, based on the described methodologies.